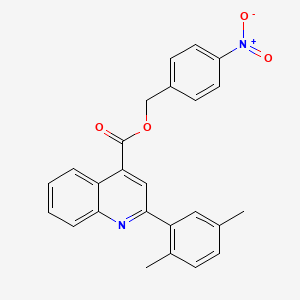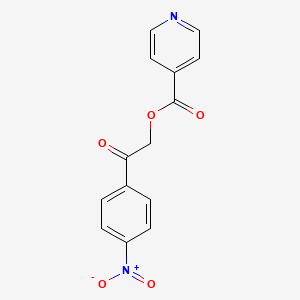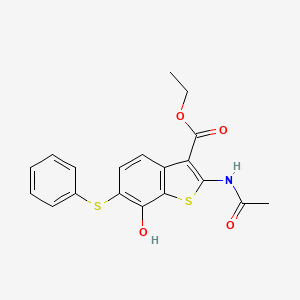![molecular formula C30H38N4O2 B10867603 10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867603.png)
10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepinones This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a dibenzo diazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety protocols for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The benzylpiperazine moiety can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of various derivatives that can be studied for their chemical properties .
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an antimicrobial agent, and ongoing research aims to develop it into a viable drug candidate .
Industry
In the industrial sector, this compound can be used in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of 10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including antimicrobial and antipsychotic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olanzapine: A thienobenzodiazepine derivative used in the treatment of schizophrenia.
Quetiapine: Another dibenzothiazepine derivative with antipsychotic properties.
Clozapine: A dibenzodiazepine derivative used as an antipsychotic agent.
Uniqueness
What sets 10-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-11-ethyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of a benzylpiperazine moiety with a dibenzo diazepine core. This structure provides it with distinct pharmacological properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C30H38N4O2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
5-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-ethyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H38N4O2/c1-4-25-29-24(18-30(2,3)19-27(29)35)31-23-12-8-9-13-26(23)34(25)21-28(36)33-16-14-32(15-17-33)20-22-10-6-5-7-11-22/h5-13,25,31H,4,14-21H2,1-3H3 |
InChI-Schlüssel |
SIHVHUKZWPHURT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10867524.png)

![N,7-bis(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10867532.png)

![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10867543.png)
![methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10867545.png)

![3-Amino-2-pentyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B10867549.png)
![2-{1-benzyl-3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10867553.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(4-sulfamoylbenzyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867558.png)
![7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867565.png)
![7-(4-fluorobenzyl)-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867571.png)

![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10867587.png)
